3-(1,3-benzothiazol-2-yl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)16-11/h1-6H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQFJSSHXFIESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 1,3 Benzothiazol 2 Yl Pyrazin 2 Amine and Its Analogues
Diverse Synthetic Routes and Reaction Mechanisms
The construction of the 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine core can be achieved through various synthetic strategies, ranging from traditional multi-step procedures to more modern and efficient one-pot and metal-catalyzed reactions.
Conventional Synthetic Approaches
Conventional methods for synthesizing benzothiazole-pyrazine conjugates typically involve the stepwise construction of the heterocyclic systems. A common and foundational approach is the condensation of 2-aminobenzenethiol with a suitable pyrazine (B50134) derivative containing a carbonyl or cyano group. mdpi.com
A representative conventional synthesis involves the reaction between 2-aminothiophenol (B119425) and 3-chloropyrazine-2-carbonitrile. This process generally proceeds in two main stages:
Formation of the Benzothiazole (B30560) Ring: The initial step is the condensation of 2-aminobenzenethiol with a pyrazine precursor. For instance, reacting 2-aminothiophenol with a pyrazine carrying an activated group like a nitrile or an acid chloride leads to the formation of the benzothiazole ring through cyclization. mdpi.com
Introduction of the Amine Group: Subsequent modification of the pyrazine ring, such as the amination of a halogenated precursor, introduces the required 2-amino group. For example, a compound like 2-(3-chloropyrazin-2-yl)benzo[d]thiazole could be subjected to nucleophilic aromatic substitution with ammonia (B1221849) or an amine to yield the final product. A similar strategy involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various amines. mdpi.com
Another well-established route involves the reaction of ortho-aminothiophenol with carboxylic acids or their derivatives under various conditions to form the 2-substituted benzothiazole. mdpi.com In the context of the target molecule, this would involve using 2-aminopyrazine-3-carboxylic acid or its activated form.
Table 1: Examples of Conventional Synthesis Steps for Heterocyclic Cores
| Starting Material 1 | Starting Material 2 | Reaction Type | Intermediate/Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzenethiol | Aromatic Aldehyd | Condensation/Oxidative Cyclization | 2-Arylbenzothiazole | mdpi.com |
| 2-Aminobenzenethiol | Carboxylic Acid | Condensation (e.g., with P4S10) | 2-Alkyl/Arylbenzothiazole | mdpi.com |
| 3-Chloropyrazine-2-carbonitrile | Benzylamine | Aminodehalogenation | 3-(Benzylamino)pyrazine-2-carbonitrile | mdpi.com |
This table illustrates general conventional methods applicable to the synthesis of the constituent rings.
One-Pot and Multicomponent Reactions
To improve efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for synthesizing complex heterocyclic systems. nih.gov These reactions combine multiple synthetic steps into a single operation without the need to isolate intermediates.
For the synthesis of benzothiazole-pyrazine analogues, a multicomponent strategy could involve the reaction of 2-aminobenzenethiol, a suitable three-carbon pyrazine precursor, and an amine source in a single pot. For example, a four-component condensation reaction involving benzil, an aldehyde, 2-aminobenzothiazole (B30445), and ammonium (B1175870) acetate (B1210297) has been used to synthesize benzothiazole-tethered imidazole (B134444) derivatives, showcasing a relevant MCR approach. orientjchem.org
Another potential one-pot approach involves a cascade reaction. For instance, a base-catalyzed cascade reaction of N-propargylamines and carbon disulfide has been used to synthesize thiazole (B1198619) cores, a strategy that could be adapted for the target scaffold. researchgate.net The development of such protocols for this compound would offer significant advantages in terms of atom economy and operational simplicity. nih.gov
Metal-Catalyzed Synthesis
Metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, often providing high selectivity and efficiency under mild conditions.
Palladium (Pd) and Ruthenium (Ru) Catalysis: Intramolecular oxidative cyclization of N-arylthioureas, catalyzed by Pd(OAc)₂ or Ru(III) complexes, provides an efficient route to 2-aminobenzothiazole derivatives. nih.gov This methodology could be applied by starting with a pyrazinyl-substituted thiourea (B124793) to directly form the desired linkage.
Copper (Cu) Catalysis: Copper catalysts are widely used in C-N and C-S bond formation. A copper-catalyzed method for forming 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles has been reported. mdpi.com Ferrite-stabilized copper nanoparticles have also been employed as a reusable catalyst for the synthesis of substituted pyrazines from methyl ketones and 1,2-diamines through a cascade imine formation–oxidative cyclization. researchgate.net
Iron (Fe) Catalysis: Iron-catalyzed C-H coupling reactions have been utilized for the arylation of pyrazines, which could be a key step in building the benzothiazolyl-pyrazine structure. mdpi.com
These metal-catalyzed methods provide access to a wide range of derivatives that might be difficult to obtain through conventional means.
Design and Synthesis of Structurally Modified Derivatives
The biological activity of this compound can be fine-tuned by modifying either the benzothiazole nucleus or the pyrazine ring.
Strategies for Benzothiazole Nucleus Modification
Modifications to the benzothiazole ring are typically achieved by introducing substituents onto the benzene (B151609) portion. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule.
Common strategies include:
Starting from Substituted Precursors: The most direct approach is to begin the synthesis with a substituted 2-aminobenzenethiol. A wide variety of these precursors are commercially available or can be synthesized, allowing for the introduction of groups such as halogens, alkyl, alkoxy, or nitro groups at various positions (4, 5, 6, or 7) of the benzothiazole ring. nih.gov
Electrophilic Aromatic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions like nitration or halogenation. For example, nitration of 2-aminobenzothiazole derivatives, followed by reduction of the nitro group to an amine, provides a handle for further functionalization. nih.gov
Synthesis of Fused Systems: More complex modifications involve fusing other rings to the benzothiazole nucleus, such as in the synthesis of pyrimido[2,1-b]benzothiazoles. nih.gov
Table 2: Examples of Benzothiazole Modification Strategies
| Strategy | Reagents/Precursors | Resulting Modification | Reference |
|---|---|---|---|
| Precursor-based | 4-Methyl-2-aminobenzenethiol | 6-Methylbenzothiazole moiety | nih.gov |
| Electrophilic Substitution | 2-Aminobenzothiazole, HNO₃/H₂SO₄ | 6-Nitro-2-aminobenzothiazole moiety | nih.gov |
Strategies for Pyrazine Ring Derivatization
The pyrazine ring is a versatile scaffold that can be functionalized at multiple positions. imist.ma Modifications can influence the compound's solubility, hydrogen bonding capacity, and interaction with biological targets.
Key derivatization strategies include:
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are excellent substrates for SNAr reactions. For instance, a chlorine atom on the pyrazine ring can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups. mdpi.com
C-H Functionalization: Direct C-H functionalization using metal catalysts (e.g., iron or palladium) allows for the introduction of aryl or alkyl groups onto the pyrazine ring without pre-functionalization, offering a more atom-economical approach. researchgate.netmdpi.com
Amide Bond Formation: The amino group at the 2-position of the pyrazine can be acylated. Alternatively, a carboxylic acid group on the pyrazine ring can be converted to an amide. Lipase-catalyzed amidation of pyrazine esters with various amines has been shown to be an efficient and green method for producing pyrazinamide (B1679903) derivatives. nih.gov
Modifications of Existing Substituents: Functional groups already present on the pyrazine ring can be chemically transformed. For example, a methyl group can be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine, providing further opportunities for derivatization. imist.ma
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminobenzenethiol |
| 3-Chloropyrazine-2-carbonitrile |
| 2-(3-Chloropyrazin-2-yl)benzo[d]thiazole |
| 2-Aminopyrazine-3-carboxylic acid |
| 3-Chloropyrazine-2-carboxamide |
| Benzil |
| 2-Aminobenzothiazole |
| N-Arylthiourea |
| 2-Aminobenzimidazole |
| 2-Amino-6-nitrobenzothiazole |
| N-Propargylamine |
| 4-Methyl-2-aminobenzenethiol |
| 6-Nitro-2-aminobenzothiazole |
| Pyrazinamide |
Molecular Hybridization Techniques
Molecular hybridization is a rational drug design strategy that involves the covalent linking of two or more distinct pharmacophoric units from different bioactive compounds. rsc.orgmdpi.comacs.org The resulting hybrid molecule is a new chemical entity designed to retain the biological activities of its parent moieties or to possess a new, potentially enhanced, pharmacological profile. rsc.orgnih.gov This approach is a cornerstone in modern medicinal chemistry for creating compounds with modified selectivity, dual modes of action, reduced side effects, and the ability to circumvent drug resistance. mdpi.com In the context of this compound, molecular hybridization techniques are employed to conjugate the core benzothiazole-pyrazine scaffold with other known bioactive heterocycles, thereby generating novel analogues with diverse therapeutic potential.
Key strategies for the synthesis of such hybrids include multi-component reactions and click chemistry, which offer efficient pathways to complex molecular architectures.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, represent a highly efficient strategy for generating molecular hybrids. rsc.orgnih.gov This approach is noted for its operational simplicity and atom economy.
Research has demonstrated the use of a one-pot, three-component reaction to synthesize complex hybrids incorporating the benzothiazole nucleus. For instance, a library of 4H-chromene derivatives featuring a benzothiazole substituent was synthesized using a DBU-catalyzed three-component reaction. nih.gov The reaction involves salicylaldehyde, a benzothiazole-containing acetonitrile (B52724) derivative, and a heterocyclic carbon nucleophile like thiazolidinedione. rsc.orgnih.gov This methodology allows for the simultaneous introduction of multiple heterocyclic systems into a single molecular framework, a principle directly applicable to the generation of novel this compound analogues.
Click Chemistry for Triazole-Based Hybrids
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used method for molecular hybridization. mdpi.comnih.gov This reaction is prized for its high efficiency, regioselectivity, mild reaction conditions, and broad functional group tolerance, making it ideal for linking disparate molecular fragments. nih.govresearchgate.net
The synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids exemplifies this approach. nih.govresearchgate.net The synthetic route involves several steps:
Preparation of the Precursor: The process starts with the synthesis of 2-(piperazin-1-yl)benzo[d]thiazole from 2-chlorobenzothiazole (B146242) and piperazine (B1678402). nih.gov
Introduction of a Reactive Handle: The piperazine intermediate is acylated with bromoacetyl bromide to yield 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone. nih.govresearchgate.net
Formation of the Azide (B81097): The bromo-acetylated compound is then treated with sodium azide to furnish the key azide precursor, 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. nih.govresearchgate.net
Cycloaddition Reaction: The final step is the 1,3-dipolar cycloaddition reaction between the azide precursor and various functionalized alkynes, catalyzed by copper(I), to regioselectively produce the desired 1,4-disubstituted 1,2,3-triazole hybrids. nih.gov
This strategy could be adapted to synthesize analogues of this compound by creating an alkyne- or azide-functionalized benzothiazole or aminopyrazine derivative and coupling it with a complementary fragment via a stable triazole linker.
Hybrids with Other Bioactive Heterocycles
The benzothiazole and pyrazine rings have been successfully hybridized with a variety of other pharmacologically important heterocyclic systems, yielding compounds with significant biological activities.
Benzothiazole-Pyrimidine Hybrids: Given the structural similarity between pyrimidine (B1678525) and pyrazine, these hybrids are particularly relevant. Researchers have synthesized pyrimidine-tethered benzothiazole derivatives as potent anti-tubercular agents. nih.gov The hybridization of these two moieties resulted in molecules with remarkable activity against Mycobacterium tuberculosis. nih.gov
Benzothiazole-Pyrazole Hybrids: A series of new pyrazolo-benzothiazole hybrids were synthesized and evaluated for anticancer properties. nih.gov Several of these compounds displayed potent cytotoxic activity against multiple cancer cell lines and also demonstrated significant antiangiogenic activity by inhibiting VEGFR-2 kinase. nih.gov
Pyrazine-Thiadiazole Hybrids: The pyrazine moiety itself is a valuable component for hybridization. The synthesis of pyrazine-thiadiazole hybrids has been reported, leading to compounds with enhanced antimicrobial activities against drug-resistant bacterial strains and fungal pathogens. nih.gov
The data below summarizes key examples of molecular hybridization strategies involving the benzothiazole scaffold.
Table 1: Examples of Benzothiazole-Based Molecular Hybrids
| Hybrid Scaffold | Key Reactants | Synthetic Method | Reported Biological Activity | Reference(s) |
| Benzothiazole-Piperazine-Triazole | 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, functionalized alkynes | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Anticancer | nih.govresearchgate.net |
| Benzothiazole-Pyrimidine | Benzothiazolyl pyrimidine lead compound, various alkylating agents | N-alkylation | Anti-tubercular | nih.gov |
| Pyrazolo-Benzothiazole | N/A (Multi-step synthesis) | Cyclocondensation | Anticancer, Antiangiogenic (VEGFR-2 inhibition) | nih.gov |
| Benzimidazole-Pyrazole-Benzothiazole | N/A (Multi-step synthesis) | Condensation, Cyclization, Formylation, Knoevenagel reactions | Anti-inflammatory, Anticancer | acs.org |
| Benzothiazole-Thiazolidinedione | 2-aminobenzothiazole, thiazolidine-2,4-dione | Multi-step synthesis | Anticancer (VEGFR-2 inhibition) | tandfonline.com |
Table 2: Key Synthetic Strategies for Molecular Hybridization
| Strategy | Description | Key Features | Example Hybrid System | Reference(s) |
| Multi-Component Reaction (MCR) | A one-pot reaction where three or more reactants combine to form a single product. | High efficiency, atom economy, operational simplicity. | Benzothiazole-4H-Chromene | rsc.orgnih.gov |
| Click Chemistry (CuAAC) | A copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne. | High yield, regioselectivity, mild conditions, broad functional group tolerance. | Benzothiazole-Triazole | mdpi.comnih.gov |
| Stepwise Linkage | Sequential reactions to build a linker (e.g., piperazine-acetyl) between two pharmacophores. | Controlled, modular approach allowing for variation at multiple points. | Benzothiazole-Piperazine | nih.govresearchgate.net |
These methodologies underscore the versatility of molecular hybridization in expanding the chemical space around the this compound core structure, paving the way for the discovery of novel and potent therapeutic agents.
Pharmacological Spectrum and Biological Efficacy Investigations
Antimicrobial Activity Studies
No specific studies detailing the in-vitro or in-vivo antimicrobial activity of 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine were identified in the available literature.
There is no available data from scientific literature reporting the antibacterial efficacy or the spectrum of activity for this compound against pathogenic bacterial strains.
No published research was found that specifically investigates the antifungal properties of this compound against fungal pathogens.
While numerous benzothiazole (B30560) derivatives have been investigated for their potential against Mycobacterium tuberculosis, nih.govnih.govresearchgate.net there are no specific studies available that report on the anti-tubercular activity of this compound.
Antineoplastic and Cytotoxic Research
There is a lack of specific published data concerning the antineoplastic and cytotoxic effects of this compound.
No experimental data, such as IC50 values or growth inhibition percentages, for this compound against any cancer cell lines have been reported in the reviewed scientific literature. While related benzothiazole and pyrazine (B50134) structures have shown cytotoxic potential, nih.govnih.govnih.govnih.govnih.govmdpi.comnih.gov these findings cannot be directly attributed to the specific compound .
No studies were found that investigate the ability of this compound to induce apoptosis in cancer cells. Research into its potential mechanisms of action, including effects on apoptotic pathways, has not been published.
Pharmacological and Biological Profile of this compound
Following a comprehensive review of available scientific literature, no specific studies detailing the anti-inflammatory, antioxidative, or other biological activities of the compound this compound could be identified.
Extensive searches were conducted to locate research data for the following outlined sections:
Other Biological Activities under Investigation
The search results consistently yielded information on the broader class of benzothiazole derivatives, which possess a wide range of pharmacological activities including anti-inflammatory, antioxidant, and anticancer effects. nih.govresearchgate.net For instance, the benzothiazole scaffold is a key component in various compounds that have been investigated for their therapeutic potential. nih.govresearchgate.net Research into related structures, such as 2-aminobenzothiazoles and other heterocyclic systems incorporating a benzothiazole ring, is ongoing. nih.govmdpi.com However, these findings are not specific to this compound and cannot be attributed directly to it without dedicated experimental evidence.
No peer-reviewed articles, patents, or database entries were found that specifically evaluate the pharmacological spectrum and biological efficacy of this compound. Therefore, data tables and detailed research findings for the requested biological activities of this particular compound are not available in the public domain at this time.
Elucidation of Molecular Mechanisms and Pharmacological Targets
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Compounds containing the benzothiazole (B30560) and pyrazine (B50134) scaffolds have been extensively studied for their ability to inhibit a wide range of enzymes, including those critical for the proliferation of cancer cells and the survival of bacteria.
Kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in diseases like cancer. Consequently, they are major targets for drug development.
ATR Kinase: Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway. nih.gov Its inhibition is a promising strategy in cancer therapy. mdpi.com Pyrazine compounds are known to be useful as inhibitors of ATR protein kinase. google.com A series of benzothiazole and chromone (B188151) derivatives were also evaluated as ATR kinase inhibitors. nih.gov In these studies, certain compounds showed potent inhibition of the phosphorylation of Chk1, a downstream substrate of ATR, indicating successful target engagement. nih.gov For instance, compound 7h (a benzothiazole-chromone derivative) inhibited the phosphorylation of Chk1 at Ser 317 in HeLa cells at a concentration of 3.995 µM. nih.gov Molecular docking studies suggest these compounds bind to the ATR kinase domain in a manner similar to known inhibitors. nih.gov
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and cancer. New hybrids of benzothiazole-1,2,3-triazole tethered to hydrazone/thiosemicarbazone have been synthesized and identified as potent EGFR inhibitors. nih.gov Several of these derivatives displayed significant inhibitory activity against EGFR, with IC₅₀ values in the low micromolar range, comparable to the standard drug Erlotinib. nih.gov
Table 1: EGFR Inhibition by Benzothiazole Derivatives This table is interactive. Users can sort and filter the data.
| Compound | IC₅₀ (μM) | % Inhibition |
| 8a | 0.69 | 98.5% |
| 8b | 1.16 | 96.8% |
| 8c | 4.82 | 92.3% |
| Erlotinib (Standard) | 1.3 | 98.2% |
| Data sourced from studies on benzothiazole-1,2,3-triazole hybrids. nih.gov |
Other Kinases: The benzothiazole nucleus is a versatile scaffold for kinase inhibition. A derivative, AS601245, has been identified as a c-Jun NH2-terminal protein kinase (JNK) inhibitor, showing potential neuroprotective properties in ischemic events. nih.gov
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzothiazole-containing compounds have shown promise as inhibitors of essential bacterial enzymes.
DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibacterial drugs. nih.gov Benzothiazole-based compounds have been developed as potent inhibitors of DNA gyrase's B subunit (GyrB), which houses the ATP-binding site. nih.gov These inhibitors, which often include a pyrrole-2-carboxamide moiety, have demonstrated potent, ATP-competitive inhibition of E. coli DNA gyrase. nih.gov Conjugating these inhibitors to siderophore mimics has been shown to enhance their uptake into Gram-negative bacteria and improve antibacterial activity. nih.gov
Table 2: Inhibition of E. coli DNA Gyrase by Benzothiazole Derivatives This table is interactive. Users can sort and filter the data.
| Compound | Target | IC₅₀ |
| Compound 1 | E. coli DNA gyrase | 0.8 nM |
| Derivative 5 | DNA gyrase | 3.17 ± 0.19 μM |
| Data sourced from studies on different benzothiazole-based gyrase inhibitors. researchgate.net |
DprE1: Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are potent inhibitors of DprE1. nih.govnih.gov These compounds can form a covalent bond with a key cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme and potent antimycobacterial activity. nih.gov
Receptor Interaction Analysis
While enzyme inhibition is a major focus, the interaction of benzothiazole and pyrazine derivatives with cellular receptors is another key aspect of their pharmacology. The 2-aminothiazole (B372263) scaffold, a close relative of the benzothiazole system, has been explored for its ability to mimic the C-terminal CAAX tetrapeptide of Ras proteins, leading to farnesyltransferase inhibition. nih.gov This suggests that the core structure can interact with protein-protein interaction domains and receptor binding sites. Further research into the specific receptor interactions of 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine is needed to fully characterize its pharmacological profile in this area.
Modulation of Cellular Pathways
By inhibiting key enzymes like ATR and EGFR, benzothiazole and pyrazine derivatives can profoundly modulate critical cellular pathways.
DNA Damage Response (DDR) Pathway: Inhibition of ATR by pyrazine and benzothiazole analogues disrupts the DDR pathway. nih.govgoogle.com This interference with the downstream signaling transducer Checkpoint Kinase 1 (CHK1) can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are heavily reliant on the DDR pathway for survival due to high levels of replication stress. mdpi.comresearchgate.net
Cell Cycle Regulation: A novel compound, DGG200064, which features a thieno[2,3-b]pyrazine (B153567) core, was shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest. nih.gov This effect was achieved by selectively inhibiting the interaction between c-Jun and FBXW7, demonstrating a mechanism of cell cycle modulation that is distinct from direct CDK activity inhibition. nih.gov
Apoptosis: Pyrrolo[2,3-b]pyrazine derivatives, which are structurally related to the subject compound, have been shown to function as nonintercalative catalytic inhibitors of Topoisomerase II. Flow cytometric analysis confirmed that these compounds could induce apoptosis in HL-60 human promyelocytic leukemia cells. nih.gov
Identification of Specific Protein Targets
The specific protein targets for this class of compounds are diverse, reflecting the versatility of the benzothiazole and pyrazine scaffolds.
Kinases: As detailed above, specific protein targets include ATR Kinase , EGFR , and JNK . google.comnih.govnih.gov
Bacterial Enzymes: Key targets in bacteria include DNA Gyrase B and Topoisomerase IV (ParE) , as well as DprE1 in mycobacteria. nih.govnih.govnih.gov
Topoisomerases: In addition to bacterial gyrase, human Topoisomerase II has been identified as a target for pyrrolo[2,3-b]pyrazine derivatives, which are thought to block the enzyme's ATP binding site. nih.gov
Other Enzymes: Benzothiazole derivatives have also been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting a poly-pharmacological approach to pain management. nih.gov
Structure Activity Relationship Sar and Lead Optimization Strategies
Correlating Structural Features with Biological Activity
The biological activity of 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine and its derivatives is intrinsically linked to its core structural components: the benzothiazole (B30560) ring system, the pyrazine (B50134) ring, and the exocyclic amine group. Structure-activity relationship (SAR) studies indicate that each of these moieties plays a critical role in the molecule's interaction with biological targets. researchgate.netnih.gov
The benzothiazole nucleus is a common feature in many pharmacologically active compounds and is considered a privileged scaffold in medicinal chemistry. researchgate.netkuleuven.be Its planarity, aromaticity, and the presence of nitrogen and sulfur heteroatoms allow for various non-covalent interactions with protein targets, including van der Waals forces, pi-pi stacking, and hydrogen bonding. Studies on related benzoazolyl-substituted compounds have shown that the benzothiazole group is crucial for activity. nih.gov Modifications on the benzene (B151609) ring portion of this system, particularly at the 5 and 6-positions, have been shown to significantly modulate the biological profile. researchgate.net
The pyrazine ring, a nitrogen-containing heterocycle, is another key component. Its nitrogen atoms can act as hydrogen bond acceptors, orienting the molecule within a target's binding site. The relative position of the benzothiazole and amine substituents on the pyrazine ring is critical for establishing the correct geometry for target engagement.
The exocyclic primary amine at the 2-position of the pyrazine ring is a vital interaction point, often serving as a hydrogen bond donor. SAR studies on analogous heterocyclic systems frequently demonstrate that this amino group is essential for maintaining biological activity, and its replacement or modification can lead to a significant loss of potency. nih.gov The interplay between these three structural features defines the fundamental pharmacophore of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the physicochemical properties of molecules with their biological activities, offering predictive insights for drug design. chula.ac.thmdpi.com For benzothiazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic potential. researchgate.netresearchgate.net These models translate structural features into numerical parameters, such as electronic, steric, and hydrophobic properties, to build statistically significant correlations. chula.ac.th
Group-based or 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netnih.gov These analyses generate 3D contour maps that visualize regions around the molecular scaffold where specific properties are favorable or unfavorable for activity. For instance, a QSAR model might reveal that positive electrostatic potential is favored near the pyrazine nitrogens, while hydrophobicity is preferred on the benzothiazole ring. researchgate.net
Common descriptors found to be significant in QSAR models for related heterocyclic compounds include:
Hydrophobicity (e.g., LogP): The lipophilicity of the molecule influences its ability to cross cell membranes and reach its target. QSAR studies often reveal an optimal range for this property. chula.ac.th
Electronic Descriptors (e.g., Hammett constants, partial charges): These describe the electron-donating or electron-withdrawing nature of substituents, which affects the molecule's ability to form hydrogen bonds and other electronic interactions. chula.ac.th
Topological and Steric Descriptors (e.g., molecular weight, shape indices): These parameters relate to the size and shape of the molecule, which are critical for complementarity with the target's binding pocket. mdpi.com
A typical QSAR study on a series of benzothiazole analogues might generate an equation that quantitatively predicts biological activity based on these descriptors. researchgate.net The statistical validity of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), with higher values indicating a more robust and predictive model. researchgate.netnih.gov
| QSAR Descriptor Category | Relevance to this compound Activity | Potential Impact of Modification |
| Hydrophobic Properties | Governs membrane permeability and access to target sites. chula.ac.th | Adding lipophilic groups to the benzothiazole ring may enhance activity, up to an optimal point. |
| Electronic Properties | Influences hydrogen bonding capacity of pyrazine and amine groups. chula.ac.th | Electron-withdrawing groups can enhance interactions with protein receptors. researchgate.net |
| Steric/Topological Properties | Determines the fit within the target protein's binding pocket. mdpi.com | Bulky substituents may cause steric hindrance, reducing activity, while smaller groups might improve fit. |
Impact of Substituent Effects on Efficacy and Selectivity
The strategic placement of substituents on the this compound scaffold is a primary method for optimizing efficacy and achieving selectivity for a specific biological target. The electronic and steric nature of these substituents can profoundly alter the molecule's interaction profile. researchgate.net
Substituents on the Benzothiazole Ring: Modifications are most commonly explored at the 5- and 6-positions of the benzothiazole ring.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) can increase the acidity of N-H protons and enhance hydrogen bonding capabilities. researchgate.net Studies on related scaffolds have shown that halogenation, particularly with chlorine or bromine, can lead to increased biological potency, potentially by improving lipophilicity and forming specific halogen bonds with the target receptor. researchgate.netbeilstein-journals.org
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can also modulate activity. For instance, a methyl substituent at the C5 position of a benzothiazole ring was found in one study to improve anticancer activity. researchgate.net
Substituents on the Pyrazine Ring: While the parent compound has an unsubstituted pyrazine ring (apart from the main benzothiazole and amine groups), hypothetical substitution could fine-tune its properties. Adding small alkyl groups could impact solubility and steric interactions, whereas introducing polar groups could enhance hydrophilic interactions.
The table below summarizes the observed effects of different substituent types on the activity of related benzothiazole structures.
| Substituent Type | Position on Scaffold | General Impact on Efficacy & Selectivity | Supporting Findings |
| Halogens (e.g., -Cl, -Br) | Benzothiazole Ring | Often increases potency and lipophilicity. researchgate.net | A bromine substituent at the para-position of an attached ring increased antibiotic potential against S. aureus. beilstein-journals.org |
| Electron-Withdrawing Groups | Benzothiazole Ring | Can improve interactions with receptors and enhance lipophilicity. researchgate.net | Studies show EWG substitution can lead to better biological activity by improving hydrogen interactions. researchgate.net |
| Alkyl Groups (e.g., -CH₃) | Benzothiazole Ring | Can enhance hydrophobic interactions and improve activity. | A methyl substituent at the C5 position of the benzothiazole ring was shown to improve anticancer activity. researchgate.net |
Bioisosteric Modifications for Enhanced Activity
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of lead optimization. nih.govmdpi.com This technique is used to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity. mdpi.com For the this compound scaffold, several bioisosteric modifications can be envisioned to enhance activity.
Heterocyclic Ring Replacements:
Benzothiazole Ring Analogues: The benzothiazole moiety can be replaced with other bicyclic heteroaromatic systems. A common bioisosteric switch involves replacing the benzothiazole with a benzoxazole, benzimidazole (B57391), or indazole. researchgate.net One study successfully implemented an isosteric modification from a benzimidazole to a benzothiazole nucleus, highlighting the viability of this approach. kuleuven.be
Pyrazine Ring Analogues: The pyrazine ring can be replaced by other diazines like pyrimidine (B1678525) or pyridazine, or other heterocyles such as pyridine (B92270) or thiazole (B1198619). This can alter the hydrogen bonding pattern and the geometric orientation of the substituents. nih.gov
Linker and Functional Group Modifications:
Amine Group Replacement: The primary amine group is a critical hydrogen bond donor. It can be replaced with bioisosteres like a hydroxyl group (-OH) or a primary amide (-CONH₂). nih.gov In one series of compounds, replacing a phenol (B47542) with a primary amide resulted in enhanced receptor activity and improved metabolic stability. nih.gov
The following table outlines potential bioisosteric replacements for the core scaffold.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Modification |
| Benzothiazole | Benzoxazole, Benzimidazole, Indazole | To modulate electronic properties and hydrogen bonding potential while maintaining a similar size and shape. researchgate.netkuleuven.be |
| Pyrazine | Pyrimidine, Pyridazine, Thiazole | To alter the vector and strength of hydrogen bond accepting capabilities. nih.gov |
| Amine (-NH₂) Group | Hydroxyl (-OH), Primary Amide (-CONH₂) | To maintain hydrogen bonding ability while potentially improving metabolic stability or introducing new interactions. nih.gov |
| Thiazole Sulfur Atom | Oxygen (in an oxazole), NH (in an imidazole) | To fine-tune the electronic nature and geometry of the heterocyclic ring. |
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is instrumental in identifying potential biological targets for a new chemical entity and elucidating the key molecular interactions that stabilize the ligand-receptor complex.
For 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine, molecular docking studies would be conducted against a panel of clinically relevant protein targets. Given the known biological activities of benzothiazole (B30560) derivatives, potential targets could include protein kinases (e.g., VEGFR-2, BRAF), enzymes involved in microbial pathogenesis, and proteins associated with cancer. nih.gov The docking protocol would involve preparing the three-dimensional structure of the compound and the target receptor, followed by the use of a scoring function to rank the different binding poses based on their predicted binding energy.
The results of such simulations would highlight the binding mode of this compound within the active site of the target protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would be identified. For instance, the pyrazine (B50134) and benzothiazole rings could engage in hydrophobic and aromatic interactions with nonpolar residues, while the amine group could act as a hydrogen bond donor or acceptor.
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions |
| VEGFR-2 | 2OH4 | -9.8 | Cys919, Asp1046, Leu840 | NH with Asp1046 |
| BRAF | 4YHT | -8.5 | Trp531, Cys532, Phe583 | NH with Cys532 |
| Dihydrofolate Reductase | 1DDS | -7.9 | Ile7, Phe31, Ile94 | Pyrazine N with Ile7 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical molecular docking results.
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors that are crucial for predicting a compound's reactivity and interaction with biological macromolecules.
For this compound, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
These calculations would likely reveal that the electron density of the HOMO is localized on the electron-rich pyrazin-2-amine moiety, while the LUMO is distributed over the benzothiazole ring system. This distribution would inform the potential sites of electrophilic and nucleophilic attack, respectively.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.7 |
| Dipole Moment | 3.1 D |
Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding.
An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment, including water molecules and ions. The simulation would track the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory would provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.
A stable binding mode would be indicated by a low and convergent RMSD for the ligand, suggesting that it remains securely bound within the active site. The RMSF data would highlight flexible regions of the protein and those that are stabilized by the ligand's presence.
Table 3: Conceptual Parameters for a Molecular Dynamics Simulation of the this compound-VEGFR-2 Complex
| Parameter | Value/Setting |
| Simulation Software | GROMACS |
| Force Field | AMBER99SB |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT |
Note: This table outlines typical parameters for an MD simulation and does not represent actual experimental data.
In Silico Prediction of Pharmacokinetic Properties (ADME)
The pharmacokinetic properties of a drug candidate—Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical determinants of its clinical success. In silico ADME predictions are valuable tools for identifying potential liabilities early in the drug discovery process, thereby reducing the risk of late-stage failures.
Various computational models can be used to predict the ADME profile of this compound. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of known drugs. Key parameters that would be assessed include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Predictions would likely be guided by established principles such as Lipinski's Rule of Five, which provides a general guideline for drug-likeness. The physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors, would be calculated and used to estimate its ADME properties.
Table 4: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 240.28 g/mol | Compliant with Lipinski's Rule |
| logP | 2.8 | Good balance of solubility and permeability |
| Human Intestinal Absorption | >80% | Likely well-absorbed orally |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Note: The data in this table is based on in silico predictions and requires experimental validation.
Emerging Research Avenues and Prospects in Drug Development
Design of Multi-Targeting Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a paradigm shift from the "one-target, one-molecule" approach to the rational design of multi-target-directed ligands (MTDLs) that can modulate several biological targets simultaneously. The 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine scaffold is well-suited for this strategy due to the distinct and pharmacologically relevant properties of its constituent benzothiazole (B30560) and pyrazine (B50134) moieties.
The benzothiazole ring is a privileged structure in drug discovery, known to interact with a variety of enzymes and receptors. For instance, benzothiazole derivatives have been developed as inhibitors of enzymes like c-Jun NH2-terminal protein kinase (JNK), which is implicated in neuroinflammatory and neurodegenerative processes. nih.gov One such example is the compound AS601245, a 1,3-benzothiazol-2-yl substituted pyrimidine (B1678525) derivative, which has demonstrated neuroprotective properties through JNK inhibition. nih.gov This highlights the potential of incorporating the benzothiazole moiety to target kinases involved in disease progression.
Simultaneously, the pyrazine ring and its derivatives are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The strategic combination of these two heterocyclic systems in this compound offers the potential to create synergistic or additive effects by hitting multiple targets. For example, a multi-target approach for Alzheimer's disease could involve designing derivatives that inhibit a key kinase while also modulating other targets like monoamine oxidase or cholinesterases, both of which are relevant to the disease's pathology. nih.gov Research in this area is focused on modifying the peripheral substituents on both the benzothiazole and pyrazine rings to fine-tune the binding affinities for different target proteins.
Advanced Combinatorial Chemistry Approaches for Diversification
To explore the full therapeutic potential of the this compound scaffold, the generation of diverse chemical libraries is essential. Advanced combinatorial chemistry techniques, coupled with high-throughput screening, provide a powerful engine for the rapid synthesis and evaluation of a large number of analogues.
Solid-phase and solution-phase combinatorial synthesis are key strategies being employed. For instance, the core scaffold can be anchored to a solid support, allowing for the sequential addition of various building blocks to the pyrazine and benzothiazole rings. This approach facilitates the purification process and enables the creation of large, focused libraries of compounds with systematic structural variations.
Another approach involves the use of multi-component reactions, where three or more reactants combine in a single step to form the desired product. This method is highly efficient and allows for the introduction of significant molecular diversity. For the this compound core, a multi-component reaction could potentially assemble the pyrazine ring onto a pre-formed 2-aminobenzothiazole (B30445) precursor, incorporating various substituents in the process. The development of such synthetic methodologies is crucial for generating a wide array of derivatives for biological screening, thereby increasing the chances of identifying potent and selective drug candidates.
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound derivatives is poised to benefit significantly from these computational tools. nih.gov AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.
Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for benzothiazole and pyrazine derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net For instance, a model could be developed to predict the kinase inhibitory activity of new analogues based on their physicochemical properties and structural features. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.
Generative Models: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining specific activity and safety profiles, these algorithms can generate novel derivatives that are optimized for a particular therapeutic target. This approach can accelerate the discovery of innovative lead compounds by exploring a much broader chemical space than is feasible with traditional methods alone.
Docking and Molecular Dynamics: Computational techniques like molecular docking and molecular dynamics simulations are used to visualize and understand the binding interactions between the designed compounds and their biological targets at an atomic level. mdpi.com These methods can predict the binding affinity and orientation of a ligand within the active site of a protein, providing valuable insights for further structural modifications to enhance potency and selectivity. For example, docking studies could be employed to optimize the interaction of this compound derivatives with the ATP-binding pocket of a target kinase.
Development of Novel Therapeutic Lead Compounds
The this compound scaffold serves as a promising starting point for the development of novel therapeutic lead compounds for a range of diseases. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
Research into related structures has provided clues to the potential therapeutic applications. For example, derivatives of 2-aminobenzothiazole have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. This suggests that the this compound core could be explored for the development of new anti-parasitic agents.
Furthermore, the structural similarity of the pyrazine moiety to other nitrogen-containing heterocycles that exhibit a wide range of pharmacological effects, such as pyrazolines and thiazolo[5,4-d]pyrimidines, opens up possibilities for targeting various conditions. nih.gov Pyrazoline derivatives, for instance, have shown potential as anti-inflammatory and antidepressant agents. nih.gov By leveraging the known biological activities of these related scaffolds, medicinal chemists can rationally design and synthesize novel this compound derivatives with the potential to become first-in-class drugs for various therapeutic indications. The key will be to systematically modify the core structure and screen these new compounds against a diverse panel of biological targets to uncover their full therapeutic potential.
Q & A
Basic: What are the common synthetic routes for 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, benzothiazole derivatives can be prepared by reacting 2-benzothiazolyl guanidine with trifluoroalkenones or malononitrile derivatives in basic media . Optimization involves adjusting reaction parameters such as temperature (e.g., reflux in ethanol), stoichiometric ratios, and catalysts (e.g., triethylamine). Yields can be improved by isolating intermediates (e.g., propenones) and using spectroscopic monitoring (e.g., TLC) to track progress .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural confirmation relies on a combination of analytical techniques:
- Single-crystal X-ray diffraction (SC-XRD): Provides atomic-level resolution of the crystal lattice. SHELX software is widely used for refinement, particularly for small-molecule structures .
- Spectroscopic methods:
- NMR: ¹H/¹³C NMR spectra verify proton and carbon environments (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm).
- Mass spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks).
- Elemental analysis: Validates purity and stoichiometry .
Basic: What in vitro assays are used to evaluate the bioactivity of this compound?
Answer:
Common assays include:
- Antimicrobial activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values reported .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition: Kinase inhibition assays (e.g., SHP2 or ATR kinases) using fluorescence-based protocols .
Advanced: How can computational models (e.g., DFT, Marcus theory) predict charge transport properties in benzothiazole-pyrazine derivatives?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess electronic properties. For example, ambipolar charge transport in cocrystals like PCNTC-O (electron/hole mobility = 0.0104/0.1252 cm²/Vs) is modeled using DFT-optimized geometries .
- Marcus theory: Estimates charge transfer rates via reorganization energy (λ) and electronic coupling (V). Kinetic Monte Carlo simulations further validate experimental mobility data .
Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Structure-Activity Relationship (SAR) analysis: Systematically modify substituents (e.g., pyrazine vs. pyrazole rings) and correlate changes with activity trends. For example, adding electron-withdrawing groups on the benzothiazole ring enhances anticancer potency but reduces antimicrobial effects .
- Dose-response profiling: Validate activity across multiple cell lines or bacterial strains to rule out assay-specific artifacts .
- Target validation: Use CRISPR/Cas9 knockout models or competitive binding assays to confirm mechanistic targets (e.g., kinase inhibition vs. DNA intercalation) .
Advanced: What strategies are used to optimize the potency and selectivity of benzothiazole-pyrazine derivatives in drug design?
Answer:
- Fragment-based design: Start with high-throughput screening hits (e.g., SHP2 inhibitors) and use X-ray crystallography to identify key binding interactions (e.g., hydrophobic pockets or hydrogen bonds) .
- Bioisosteric replacement: Substitute functional groups (e.g., replacing methyl with trifluoromethyl) to improve metabolic stability without losing potency .
- Pharmacokinetic optimization: Adjust logP values via alkyl chain modifications to enhance blood-brain barrier penetration or reduce cytotoxicity .
Advanced: How are safety and handling protocols established for novel benzothiazole derivatives in laboratory settings?
Answer:
- Toxicity screening: Use Ames tests for mutagenicity and zebrafish models for acute toxicity.
- Exposure limits: Refer to GBZ/T 160 standards for air monitoring and OSHA guidelines for permissible exposure limits (PELs) .
- Waste disposal: Follow EPA protocols for halogenated waste, particularly for fluorine- or sulfur-containing derivatives .
Advanced: What crystallographic techniques are critical for resolving structural ambiguities in benzothiazole-containing cocrystals?
Answer:
- High-resolution XRD: Employ synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinning or disorder in cocrystals like PCNTC-R .
- SHELXL refinement: Use restraints for anisotropic displacement parameters and hydrogen bonding networks. SHELXPRO aids in validating intermolecular interactions (e.g., π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
